molecular formula C13H21F3N2O5 B558488 (R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid CAS No. 96561-04-5

(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid

Cat. No. B558488
CAS RN: 96561-04-5
M. Wt: 342.31 g/mol
InChI Key: DEIYNDIFGSDDCY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid, commonly known as Boc-6-TFA-Lys-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an amino acid commonly found in proteins. Boc-6-TFA-Lys-OH is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthesis of Non-proteinogenic Amino Acids

The compound has been employed in the synthesis of non-proteinogenic amino acids, such as in the work by Adamczyk and Reddy (2001), where it was used to synthesize (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivatives. These amino acids are of interest due to their potential applications in peptide synthesis and drug development Adamczyk & Reddy, 2001.

Development of Enzyme Inhibitors

The compound has also been utilized in the development of enzyme inhibitors, as demonstrated by Thaisrivongs et al. (1987), who described its use in the synthesis of renin inhibitory peptides. These peptides, containing difluoro-beta-aminodeoxystatine, are important for their potential therapeutic applications in treating hypertension and related cardiovascular diseases Thaisrivongs et al., 1987.

Peptide Synthesis and Drug Discovery

Furthermore, the compound's utility extends to peptide synthesis and drug discovery. For instance, Nadin et al. (2001) utilized a similar structure for the stereocontrolled synthesis of a dipeptide isostere, highlighting its role in creating bioactive molecules with potential pharmaceutical applications Nadin et al., 2001.

Chiral Synthesis and Protease Inhibition

Additionally, the compound has been involved in the chiral synthesis of amino acid derivatives for protease inhibition, as seen in the work by Amii et al. (2000), who discussed its application in the synthesis of fluorinated alpha-amino acids, crucial for the development of antiviral and anticancer agents Amii et al., 2000.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYNDIFGSDDCY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426358
Record name Boc-D-Lys(TFA)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid

CAS RN

96561-04-5
Record name Boc-D-Lys(TFA)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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